molecular formula C11H15NO3 B1366777 4-Isopropoxy-3-methoxybenzaldehyde oxime CAS No. 98799-36-1

4-Isopropoxy-3-methoxybenzaldehyde oxime

Cat. No.: B1366777
CAS No.: 98799-36-1
M. Wt: 209.24 g/mol
InChI Key: ZWVPRUMWJACKFV-KPKJPENVSA-N
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Description

4-Isopropoxy-3-methoxybenzaldehyde oxime (IUPAC name: this compound; CAS: 98799-36-1) is an oxime derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol (calculated). It features a benzaldehyde backbone substituted with isopropoxy (-OCH(CH₃)₂) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively, and an oxime (-NOH) functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-methoxybenzaldehyde oxime typically involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-methoxybenzaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • 4-Isopropoxy-3-methoxybenzaldehyde oxime can serve as an intermediate in synthesizing various bioactive compounds. Its oxime functionality allows for further chemical transformations, making it valuable in drug development processes.
  • Anticancer Activity :
    • Oxime derivatives have been reported to exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potential as kinase inhibitors, targeting pathways involved in tumorigenesis. Studies indicate that modifications to the oxime group can enhance biological activity against various cancer cell lines .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for several enzymes implicated in disease processes. For example, certain oximes are known to inhibit kinases such as phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy .

Chemical Research Applications

  • Reactivity Studies :
    • The unique reactivity of this compound allows it to participate in diverse chemical reactions typical of oximes, such as dehydration to form nitriles or rearrangement to amides. These reactions are of interest for developing new synthetic methodologies.
  • Analytical Chemistry :
    • In analytical applications, this compound can be utilized as a standard or reagent for various assays due to its well-defined structure and properties. It may also play a role in developing new analytical techniques for detecting similar compounds .

Case Study 1: Anticancer Evaluation

A study evaluated several oxime derivatives against lung cancer cells (A549). Among these, derivatives related to this compound exhibited promising anticancer activity, suggesting that structural modifications can lead to enhanced efficacy against specific cancer types .

Case Study 2: Enzyme Inhibition

Research highlighted the potential of oxime compounds as enzyme inhibitors, particularly focusing on their ability to inhibit protein-protein interactions and ligand-receptor interactions critical in various diseases. This positions this compound within a broader context of therapeutic development aimed at targeting complex biological systems .

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-methoxybenzaldehyde oxime is primarily related to its ability to interact with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Substituents (Position) Molecular Weight (g/mol)
4-Isopropoxy-3-methoxybenzaldehyde oxime C₁₁H₁₅NO₃ 98799-36-1 Isopropoxy (4), Methoxy (3) 209.24
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime C₈H₈BrNO₃ - Bromo (3), Hydroxy (4), Methoxy (5) 246.06 (calculated)
3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime C₁₀H₁₂BrNO₃ - Bromo (3), Ethoxy (4), Methoxy (5) 274.14 (calculated)
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime C₁₁H₁₄BrNO₃ - Bromo (3), Isopropoxy (4), Methoxy (5) 288.17 (calculated)

Key Observations :

  • Brominated analogs (e.g., 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime) exhibit higher molecular weights due to bromine substitution, which may enhance reactivity in nucleophilic reactions .

Thermal Stability

Table 2: Thermal Decomposition Data

Compound Name Decomposition Temperature (°C) Stabilizing Features
This compound Not reported Moderate H-bonding (oxime group)
Di(1H-tetrazol-5-yl) methanone oxime 288.7 Extensive H-bonding (tetrazole)
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 High H-bonding and π-π stacking

Research Findings :

  • Tetrazole-containing oximes (e.g., di(1H-tetrazol-5-yl) methanone oxime) exhibit superior thermal stability due to intermolecular hydrogen bonding and aromatic stacking, enabling decomposition temperatures above 240°C .
  • The absence of tetrazole rings in this compound suggests lower thermal resilience, though experimental data is lacking .

Table 3: Toxicity Classification

Compound Name Toxicity Profile (CLP Criteria) Key Risks
This compound Not classified (data unavailable) Unknown
4-Methylpentan-2-one oxime Acute Tox. 4 (H302), Skin Irrit. 2 (H315/319) Harmful if swallowed; skin/eye irritation

Implications :

  • 4-Methylpentan-2-one oxime’s toxicity highlights the need for rigorous safety assessments of oximes, particularly those with small alkyl substituents .
  • Larger aromatic substituents (e.g., in this compound) may reduce acute toxicity, but empirical studies are required .

Substituent Effects on Reactivity

  • Methoxy vs. Isopropoxy groups introduce steric hindrance, which may slow reaction kinetics but improve selectivity .
  • Oxime Functional Group: The -NOH moiety facilitates chelation with metals, suggesting applications in catalysis or polymer stabilization, similar to 4-methoxyacetophenone oxime derivatives .

Biological Activity

4-Isopropoxy-3-methoxybenzaldehyde oxime (CAS Number: 98799-36-1) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H15_{15}NO3_3
  • Molecular Weight : 209.25 g/mol
  • IUPAC Name : (E)-4-Isopropoxy-3-methoxybenzaldehyde oxime

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxime functional group enhances its reactivity and potential for bioactivity, similar to other oxime derivatives which have been shown to exhibit significant pharmacological properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Cell Signaling Modulation : It can influence signaling pathways related to inflammation and cellular proliferation, potentially affecting cancer cell growth.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies indicate that oxime derivatives can act as multitargeted kinase inhibitors, affecting pathways involved in tumorigenesis. For example, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancers .
  • Anti-inflammatory Effects :
    • Low concentrations of this compound have exhibited the ability to modulate immune responses positively, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties :
    • In vitro studies involving neuronal cells have shown that this compound promotes neurite outgrowth, indicating its potential role in neuroprotection and treatment of neurodegenerative disorders.

Case Studies

Several case studies illustrate the biological effects of this compound:

StudyModelFindings
Neuroprotective StudyRat cortical neuronsEnhanced neurite outgrowth, suggesting neurotrophic activity.
Anti-inflammatory ResearchImmune cell linesLow doses modulated immune responses without toxicity.
Toxicity AssessmentVarious cell typesHigh doses induced oxidative stress and cellular damage.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds in terms of their biological activities:

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer0.1–1 (various cancer lines)
Indirubin oximesMultitarget kinase inhibitor<0.001 (specific kinases)
Gossypol oxime derivativesAntiviral/AntifungalVaries by strain

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-Isopropoxy-3-methoxybenzaldehyde oxime, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves condensation of 4-isopropoxy-3-methoxybenzaldehyde with hydroxylamine under acidic or neutral conditions. Optimization includes:

  • Catalyst selection : Use ammonium acetate in ethanol for mild conditions (60–80°C) to minimize side reactions .
  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydroxylamine ensures complete conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the oxime with >90% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Q. How should researchers characterize the structural configuration of this compound using spectroscopic methods?

Methodological Answer:

  • NMR :
    • 1H NMR : Aromatic protons appear as a multiplet at δ 7.12–7.20 ppm (meta to oxime), with isopropoxy (δ 1.30–1.35 ppm, doublet) and methoxy (δ 3.85 ppm, singlet) groups .
    • 13C NMR : Confirm oxime formation via C=N signal at ~150 ppm .
  • IR : Strong absorption at ~3200 cm⁻¹ (O-H stretch of oxime) and 1640 cm⁻¹ (C=N stretch) .
  • Mass spectrometry : Molecular ion peak at m/z 237.1 (C₁₁H₁₅NO₃⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation (P303+P361+P353 code) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for nucleophilic attack. Focus on oxime’s lone pair orientation (E/Z isomerism) and steric effects from isopropoxy groups .
  • Solvent effects : Include polarizable continuum models (PCM) for ethanol/water mixtures to simulate reaction environments .

Q. How can discrepancies between experimental and theoretical data on oxime stability be resolved?

Methodological Answer:

  • Data reconciliation : Compare experimental NMR chemical shifts with computed GIAO (Gauge-Independent Atomic Orbital) values. Adjust for solvent polarity and hydrogen-bonding interactions, which DFT may underestimate .
  • Dynamic effects : Perform molecular dynamics simulations (AMBER) to assess conformational flexibility impacting stability .

Q. What strategies are effective in synthesizing derivatives of this compound for structure-activity studies?

Methodological Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro at C5) via electrophilic substitution (HNO₃/H₂SO₄, 0°C) to modulate redox properties .
  • Cross-coupling : Use Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to extend conjugation .

Properties

IUPAC Name

(NE)-N-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(2)15-10-5-4-9(7-12-13)6-11(10)14-3/h4-8,13H,1-3H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVPRUMWJACKFV-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425980
Record name SBB028849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98799-36-1
Record name SBB028849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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